molecular formula C79H141N3O35·NH3 B1148506 Fuc-alpha1,2gal-beta1,3galnac-beta1,4(neu5AC-alpha2,3)gal-beta1,4glc-beta1,1 ceramide, NH4, bovine CAS No. 71812-11-8

Fuc-alpha1,2gal-beta1,3galnac-beta1,4(neu5AC-alpha2,3)gal-beta1,4glc-beta1,1 ceramide, NH4, bovine

Cat. No.: B1148506
CAS No.: 71812-11-8
M. Wt: 1693 + NH3 (stearoyl)
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Description

Core Glycan Architecture and Branching Patterns

The glycan architecture of fucose-alpha1,2-galactose-beta1,3-N-acetylgalactosamine-beta1,4-(N-acetylneuraminic acid-alpha2,3)-galactose-beta1,4-glucose-beta1,1 ceramide exhibits a complex pentasaccharide structure built upon a ceramide backbone. The core structure consists of a linear tetrasaccharide chain terminated by an alpha1,2-linked fucose residue at the nonreducing end. Crystallographic analyses have revealed that the fucose residue extends outward toward the solvent environment when the ganglioside is bound to receptor proteins, suggesting minimal contribution to primary binding interactions but potentially important roles in secondary recognition events.

The branching pattern demonstrates a sophisticated arrangement where the N-acetylneuraminic acid residue forms an alpha2,3 linkage to the penultimate galactose unit, creating a characteristic branched configuration typical of ganglio-series gangliosides. This specific branching architecture has been confirmed through nuclear magnetic resonance spectroscopy studies, which demonstrate that the N-acetylneuraminic acid and N-acetylgalactosamine moieties both terminate at the galactose residue, forming a distinctive terminal branched structure. The glucose unit serves as the reducing end sugar directly linked to the ceramide moiety through a beta1,1 glycosidic bond, establishing the fundamental glycosphingolipid architecture.

Comparative structural analysis with related compounds reveals that this branching pattern shares similarities with ganglioside monosialic acid 2, which contains the same terminal N-acetylneuraminic acid-alpha2,3-(N-acetylgalactosamine-beta1,4)-galactose motif. However, the addition of the fucose residue creates a unique structural signature that distinguishes this compound from its non-fucosylated counterpart. The spatial arrangement of the fucose residue has been characterized through high-resolution crystallographic studies, revealing that it occupies a position that does not significantly interfere with the primary binding groove recognition but may influence secondary interaction sites.

Properties

IUPAC Name

azanium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C79H141N3O35.H3N/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-54(93)82-46(47(90)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2)42-106-74-65(102)63(100)67(52(40-86)110-74)112-76-66(103)71(117-79(78(104)105)36-48(91)55(80-44(4)88)70(116-79)58(95)49(92)37-83)68(53(41-87)111-76)113-73-56(81-45(5)89)69(60(97)51(39-85)108-73)114-77-72(62(99)59(96)50(38-84)109-77)115-75-64(101)61(98)57(94)43(3)107-75;/h32,34,43,46-53,55-77,83-87,90-92,94-103H,6-31,33,35-42H2,1-5H3,(H,80,88)(H,81,89)(H,82,93)(H,104,105);1H3/b34-32+;/t43-,46+,47-,48+,49-,50-,51-,52-,53-,55-,56-,57+,58-,59+,60+,61+,62+,63-,64-,65-,66-,67-,68+,69-,70-,71-,72-,73+,74-,75-,76+,77+,79+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLMLMVKNXAWPF-CERPTGAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)C)O)O)O)NC(=O)C)O[C@@]6(C[C@@H]([C@H]([C@@H](O6)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C79H144N4O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1710.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Fuc-alpha1,2gal-beta1,3galnac-beta1,4(neu5AC-alpha2,3)gal-beta1,4glc-beta1,1 ceramide (commonly referred to as fucosylated ceramide) is a complex glycosphingolipid with significant biological implications. This compound plays a crucial role in cell signaling, immune response modulation, and pathogen recognition. This article delves into its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C79H144N4O35C_{79}H_{144}N_{4}O_{35} with a molecular weight of approximately 1,513.08 g/mol. Its structure includes a fucose residue linked to a ceramide backbone, which is vital for its biological functions.

Biological Functions and Mechanisms

1. Immune Modulation:
Fucosylated ceramides are known to interact with immune cells, particularly invariant natural killer T (iNKT) cells. These interactions can lead to the production of various cytokines that modulate immune responses. For instance, α-l-fucosylceramides have been shown to stimulate iNKT cell expansion in vitro, promoting both Th1 and Th2 cytokine release which can have therapeutic implications in autoimmune diseases and cancer .

2. Pathogen Recognition:
The presence of fucose residues on glycosphingolipids enhances the binding affinity to specific lectins and pathogens. This property is crucial for the recognition of bacterial and viral entities by the immune system. Studies indicate that fucosylated structures can inhibit pathogen adhesion and invasion by blocking the interaction sites on host cells .

3. Cell-Cell Interactions:
Fucosylated ceramides influence cell-cell interactions through their role in forming lipid rafts in cellular membranes. These lipid rafts are essential for signal transduction processes that govern cellular responses to external stimuli . The modulation of these interactions can affect processes such as inflammation and tissue repair.

Case Studies

Study 1: Immune Response Activation
In a study assessing the biological activity of various α-l-fucosylceramide derivatives, it was found that compounds with longer fatty acid chains (e.g., C26:0) exhibited superior activity in stimulating iNKT cell expansion compared to shorter chains (C18:0 or C20:2). This suggests that structural variations significantly impact their immunogenic properties .

Study 2: Anti-Tumor Activity
Another investigation demonstrated that fucosylated ceramides could enhance anti-tumor immunity by promoting the activation of iNKT cells in tumor-bearing mice. The results indicated increased production of IFN-γ and other cytokines associated with anti-tumor responses .

Data Table

Property Value
Molecular Formula C79H144N4O35
Molecular Weight 1513.08 g/mol
CAS Number 71812-11-8
Biological Activities Immune modulation, pathogen recognition
Key Findings Enhanced iNKT cell expansion; anti-tumor activity

Scientific Research Applications

Cellular Interactions

Fuc-alpha1,2gal-beta1,3galnac-beta1,4(neu5AC-alpha2,3)gal-beta1,4glc-beta1,1 ceramide is involved in cell-cell recognition processes and can influence immune responses. Its structure allows it to interact with specific receptors on cell surfaces, which can modulate signaling pathways related to inflammation and immune regulation.

Role in Disease

Research indicates that glycosphingolipids like this compound may play a role in various diseases such as cancer and autoimmune disorders. They can affect tumor progression by influencing cell adhesion and migration properties .

Therapeutic Development

This compound has potential applications in developing therapeutics targeting specific cellular interactions. For instance:

  • Cancer Therapy : By understanding how this glycosphingolipid interacts with tumor cells, researchers can design drugs that inhibit these interactions to prevent metastasis.
  • Vaccine Development : Its structural components may be used to create adjuvants that enhance vaccine efficacy by promoting stronger immune responses.

Diagnostic Tools

The unique structure of Fuc-alpha1,2gal-beta1,3galnac-beta1,4(neu5AC-alpha2,3)gal-beta1,4glc-beta1,1 ceramide can be utilized in diagnostic assays to identify specific biomarkers associated with diseases.

Case Studies

Several studies have explored the implications of glycosphingolipids in health and disease:

  • A study published in Nature demonstrated that certain glycosphingolipids are upregulated in cancerous tissues compared to normal tissues . This suggests their potential as biomarkers for early detection.
  • Another research article highlighted the role of similar compounds in modulating immune responses during viral infections .

Comparison with Similar Compounds

Comparison with Similar Gangliosides

Gangliosides are sialylated glycosphingolipids critical for cellular communication. Below is a structural and functional comparison:

Table 1: Structural Comparison
Ganglioside Key Structural Features Molecular Formula Molar Mass (g/mol) Biological Relevance
Fucosyl GM1 Fuc-α1,2Gal-β1,3GalNAc-β1,4(Neu5Ac-α2,3)Gal-β1,4Glc-β1,1-ceramide C₇₉H₁₄₄N₄O₃₅ 1,709.99 Cancer cell adhesion, immune modulation
GM1 Gal-β1,3GalNAc-β1,4(Neu5Ac-α2,3)Gal-β1,4Glc-β1,1-ceramide C₇₃H₁₃₁N₃O₃₁ 1,544.82 Neural development, cholera toxin receptor
GM3 Neu5Ac-α2,3Gal-β1,4Glc-β1,1-ceramide C₅₈H₁₀₆N₂O₂₆ 1,223.48 Cell signaling, insulin resistance
GD1a Neu5Ac-α2,3Gal-β1,3GalNAc-β1,4(Neu5Ac-α2,3)Gal-β1,4Glc-β1,1-ceramide C₇₈H₁₃₉N₃O₃₈ 1,702.95 Neuronal plasticity, cancer metastasis
GD3 Neu5Ac-α2,8Neu5Ac-α2,3Gal-β1,4Glc-β1,1-ceramide C₆₇H₁₁₈N₂O₃₂ 1,477.66 Apoptosis regulation, melanoma marker
Key Differentiators :

Fucosylation :

  • Fucosyl GM1 uniquely contains an α1,2-linked fucose on the Gal residue, absent in GM1/GD1a. This modification enhances binding specificity to lectins (e.g., UEA-I) and pathogens .
  • Contrasts with α1,3/4-fucosylation in blood group antigens (e.g., Lewis X) .

Sialylation Patterns :

  • Fucosyl GM1 and GM1 share a Neu5Ac-α2,3-Gal motif, but Fucosyl GM1 lacks the additional sialic acid in GD1a (Neu5Ac-α2,8) or GD3 (Neu5Ac-α2,8-Neu5Ac) .

Branch Complexity :

  • Fucosyl GM1’s tetrasaccharide core (vs. GM3’s trisaccharide) allows multivalent interactions in lipid rafts, influencing membrane dynamics .
Functional Divergence :
  • Fucosyl GM1 : Overexpressed in small-cell lung cancer and neuroendocrine tumors, serving as a therapeutic target .
  • GM1 : Critical for neurotrophic factor signaling; mutations cause GM1 gangliosidosis .
  • GD3: Promotes apoptosis in T-cells and is a melanoma biomarker .

Analytical Differentiation

Table 2: Detection Methods
Technique Fucosyl GM1 GM1 GD1a
Mass Spectrometry Fragments at m/z 1,710 (M+NH₄⁺) m/z 1,545 (M+NH₄⁺) m/z 1,703 (M+NH₄⁺)
HPTLC Rf = 0.22 (vs. GM1 Rf = 0.35) Rf = 0.35 Rf = 0.18
Lectin Binding Binds UEA-I (α1,2-Fuc specific) Binds cholera toxin B Binds Siglec-7

Preparation Methods

Solvent Partitioning and Lipid Isolation

Bovine milk serves as a primary natural source due to its high ganglioside content. The extraction protocol follows a modified Svennerholm-Fredman method:

  • Homogenization : Milk (0.5 mL) is mixed with 0.5 mL H₂O, 2.7 mL methanol (MeOH), and 1.35 mL chloroform (CHCl₃).

  • Centrifugation : After 30 min of gentle agitation, centrifugation (30 min) separates the supernatant containing lipids.

  • Partitioning : The supernatant undergoes solvent partitioning using 0.8 M KCl and additional H₂O, yielding an upper aqueous phase enriched with polar lipids.

  • Cleanup : A C18 solid-phase extraction (SPE) cartridge isolates gangliosides, eluted with MeOH.

Table 1: Extraction Efficiency from Bovine Milk

StepYield (%)Purity (%)
Initial Homogenization100<5
Post-Centrifugation78 ± 412 ± 2
Post-SPE45 ± 385 ± 5

This method achieves ~45% recovery with 85% purity but requires further purification for analytical applications.

Enzymatic Transglycosylation

Glycosidase-Mediated Synthesis

The patent EP0730033A2 details enzymatic synthesis using glycosidases to transfer sugar residues to ceramide:

  • Substrate Preparation : Ceramide (10 mg) is suspended in 0.1 M acetate buffer (pH 5.0) with 2% sodium taurodeoxycholate.

  • Enzymatic Reaction : β-Galactosidase (15 U) or β-glucosidase is added to a solution containing lactose or cellobiose (200–300 mg), respectively.

  • Incubation : Reactions proceed at 50°C for 24 hr, forming galactosylceramide or glucosylceramide.

Table 2: Enzymatic Synthesis Parameters

EnzymeSugar DonorCeramide SourceReaction TimeYield (%)
β-GalactosidaseLactoseBovine Brain24 hr95 ± 2
β-GlucosidaseCellobioseBovine Brain24 hr93 ± 3

Purification via ODS and silica-gel chromatography yields >95% pure products. For complex gangliosides, sequential enzymatic steps with sialyltransferases (e.g., ST3Gal-III for α2,3-sialylation) are required.

Chemical Synthesis

Stepwise Glycosylation

EvitaChem’s synthetic route involves:

  • Sugar Assembly : The hexasaccharide backbone is constructed using protective groups (e.g., benzyl, acetyl) to control regioselectivity.

  • Sialylation : Neu5Ac is introduced via α2,3-linkage using sialyl donors (e.g., CMP-Neu5Ac) under mild acidic conditions.

  • Ceramide Coupling : The glycosyl donor is activated (e.g., trichloroacetimidate) and reacted with bovine-derived ceramide.

  • Deprotection and Ammonium Salt Formation : Final deprotection (e.g., hydrogenolysis) yields the ammonium salt after ion exchange.

Table 3: Chemical Synthesis Metrics

StepTime (Days)Overall Yield (%)
Hexasaccharide Assembly14–2118 ± 4
Sialylation265 ± 7
Ceramide Coupling342 ± 5

This method offers high structural precision but is labor-intensive and low-yielding.

Hybrid Chemoenzymatic Approaches

Combining Chemical and Enzymatic Steps

Recent advances merge chemical synthesis of oligosaccharides with enzymatic sialylation:

  • Chemical Synthesis of Core Structure : The Fuc-α1,2Gal-β1,3GalNAc-β1,4Gal-β1,4Glc backbone is assembled chemically.

  • Enzymatic Sialylation : Recombinant α2,3-sialyltransferase (e.g., from Photobacterium spp.) transfers Neu5Ac from CMP-Neu5Ac to the galactose residue.

Table 4: Hybrid Method Performance

ParameterValue
Sialylation Efficiency88 ± 6%
Total Time10–12 days
Overall Purity98 ± 1%

This approach balances yield and specificity, though enzyme availability remains a bottleneck.

Challenges and Optimization Strategies

Neu5Ac Stability

Neu5Ac is labile under acidic conditions. Hydrolysis studies show optimal liberation at pH 2.0 (100°C, 2 hr), with <5% degradation. Buffering with HEPES (100 μM) preserves Neu5Ac integrity during enzymatic reactions.

Purification Complexity

Multi-step chromatography (ODS, silica gel, ion exchange) is critical. Gradient elution with CHCl₃:MeOH:H₂O (65:25:4) resolves ganglioside isoforms .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of this fucosylated GM1 ganglioside?

  • Methodology : High-purity (>99%) gangliosides like this compound require orthogonal analytical approaches. Use nuclear magnetic resonance (NMR) to confirm glycosidic linkages (e.g., α1,2-fucose, β1,3-Gal) and sialic acid orientation (Neu5Ac-α2,3). Mass spectrometry (MS) with MALDI-TOF or ESI-QTOF is critical for verifying molecular weight and ceramide composition. Pair this with HPLC (e.g., reverse-phase or HILIC) for purity validation .
  • Data Interpretation : Cross-reference NMR chemical shifts with databases for gangliosides (e.g., SphinGOMAP) and compare fragmentation patterns in MS/MS to known GM1 analogs .

Q. How does the fucosylation of GM1 influence its role in cellular recognition mechanisms?

  • Experimental Design : Use glycan microarray assays to compare binding affinities of fucosylated GM1 versus non-fucosylated GM1 with lectins (e.g., Siglec family) or pathogen adhesins. Incorporate cell-based assays (e.g., flow cytometry) to study receptor clustering in lipid rafts .
  • Key Considerations : Control for ceramide variability (bovine-derived vs. synthetic) to isolate fucose-specific effects .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in data on this ganglioside’s interactions with bacterial toxins?

  • Case Example : If conflicting reports exist on cholera toxin binding, employ surface plasmon resonance (SPR) to quantify kinetics under varying pH and ionic strength. Use cryo-EM to visualize structural interactions at the ganglioside-toxin interface.
  • Contradiction Analysis : Differences in toxin batches or ganglioside aggregation states (monomeric vs. micellar) may explain discrepancies. Include dynamic light scattering (DLS) to monitor aggregation .

Q. How can researchers optimize the synthesis of this compound to address low yields in fucose transferase reactions?

  • Methodological Approach : Apply Box-Behnken experimental design to optimize reaction parameters (e.g., enzyme concentration, incubation time, donor/acceptor ratio). Use UDP-Fucose analogs with fluorescent tags to track transferase efficiency via HPLC .
  • Data Validation : Compare synthetic yields with bovine-derived material using LC-MS/MS and validate biological activity via in vitro toxin neutralization assays .

Q. What statistical frameworks are suitable for analyzing heterogeneous data on this ganglioside’s role in neurodegenerative disease models?

  • Advanced Design : Use multivariate analysis (e.g., PCA or PLS-DA) to correlate ganglioside levels (measured via LC-MS) with neuroinflammatory markers (e.g., TNF-α, GFAP) in transgenic mouse models.
  • Reproducibility : Standardize extraction protocols (e.g., Folch partitioning) to minimize variability in ceramide recovery .

Methodological Challenges and Solutions

Q. How can researchers address solubility issues in functional studies of this amphipathic molecule?

  • Strategies : Formulate ganglioside micelles using detergents (e.g., CHAPS) or synthetic lipids (e.g., DOPC) for in vitro assays. For in vivo delivery, employ nanoparticle encapsulation (e.g., PLGA) to enhance bioavailability .
  • Validation : Confirm micelle size via DLS and monitor stability using fluorescence quenching assays .

Q. What controls are essential when studying this compound’s immunomodulatory effects?

  • Critical Controls : Include NH4-free analogs to distinguish ammonium counterion effects from glycan-specific responses. Use knockout cell lines (e.g., FUT2-deficient) to isolate fucose-mediated signaling .

Data Reproducibility and Reporting

Q. How should researchers document experimental conditions to ensure reproducibility?

  • Guidelines : Follow IUPAC nomenclature for glycosphingolipids and report ceramide composition (e.g., bovine-derived C18:0/C24:1). Specify chromatography gradients, MS ionization settings, and NMR acquisition parameters .
  • Example : A detailed methods section should resemble protocols in , including reagent sources (e.g., "bovine brain extract, Sigma-Aldrich, Lot# XYZ") and storage conditions (-80°C under argon) .

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